Haplodimerine

Description

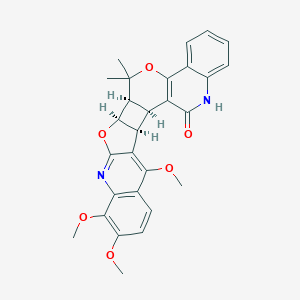

Structure

3D Structure

Properties

CAS No. |

120931-43-3 |

|---|---|

Molecular Formula |

C28H26N2O6 |

Molecular Weight |

486.5 g/mol |

IUPAC Name |

(1S,2S,14R,15S)-4,8,9-trimethoxy-16,16-dimethyl-13,17-dioxa-11,25-diazaheptacyclo[13.12.0.02,14.03,12.05,10.018,27.019,24]heptacosa-3,5(10),6,8,11,18(27),19,21,23-nonaen-26-one |

InChI |

InChI=1S/C28H26N2O6/c1-28(2)20-16(18-23(36-28)12-8-6-7-9-14(12)29-26(18)31)17-19-22(33-4)13-10-11-15(32-3)24(34-5)21(13)30-27(19)35-25(17)20/h6-11,16-17,20,25H,1-5H3,(H,29,31)/t16-,17+,20+,25-/m1/s1 |

InChI Key |

ZTSCGHFGGQONGE-XHFAZCCNSA-N |

SMILES |

CC1(C2C(C3C2OC4=NC5=C(C=CC(=C5OC)OC)C(=C34)OC)C6=C(O1)C7=CC=CC=C7NC6=O)C |

Isomeric SMILES |

CC1([C@H]2[C@H]([C@@H]3[C@H]2OC4=NC5=C(C=CC(=C5OC)OC)C(=C34)OC)C6=C(O1)C7=CC=CC=C7NC6=O)C |

Canonical SMILES |

CC1(C2C(C3C2OC4=NC5=C(C=CC(=C5OC)OC)C(=C34)OC)C6=C(O1)C7=CC=CC=C7NC6=O)C |

Synonyms |

Haplodimerine |

Origin of Product |

United States |

Isolation and Phytochemical Investigation of Haplodimerine

Botanical Sources and Distribution of Haplodimerine

The dimeric quinoline (B57606) alkaloid, this compound, was first isolated from the fruit of the plant Haplophyllum foliosum Vved. researchgate.netsemanticscholar.org This plant belongs to the Rutaceae family, a genus known to be a rich source of various natural compounds, including alkaloids, coumarins, and lignans. nih.govmdpi.com Research has established that this compound is a notable constituent of H. foliosum, alongside other alkaloids such as foliosidine, skimmianine (B1681810), N-methyl-2-phenyl-4-quinolone, foliosine, and folimine. nih.gov Structural analysis, specifically x-ray crystallography, revealed that this compound is a dimer formed from fragments of two other known alkaloids, skimmianine and flindersine (B191242). researchgate.net These fragments are joined through the double bonds of their furan (B31954) and dimethylpyran rings, creating a distinctive four-membered ring structure. researchgate.net

Beyond its initial discovery in Haplophyllum foliosum, this compound has also been identified in Aconitum chasmanthum Stapf ex Holmes. nih.gov This plant is a member of the Ranunculaceae family and is considered a critically endangered medicinal plant native to the Kashmir Himalayas. nih.govmdpi.com A. chasmanthum grows at high altitudes and is known for its rich alkaloid content, which is reportedly more potent than that of the related European species, Aconitum napellus. nih.govayushportal.nic.in Phytochemical screening of the rhizomes of A. chasmanthum has confirmed the presence of this compound among other bioactive compounds. nih.gov The identification of this compound in a species outside the Haplophyllum genus indicates a broader distribution of this compound in the plant kingdom than initially understood.

| Botanical Source | Family | Plant Part |

| Haplophyllum foliosum Vved. | Rutaceae | Fruit researchgate.netsemanticscholar.org |

| Aconitum chasmanthum Stapf ex Holmes | Ranunculaceae | Rhizome nih.gov |

Extraction and Purification Methodologies for this compound Isolation

The isolation of alkaloids like this compound from plant material typically begins with solvent extraction. For alkaloids from Haplophyllum foliosum, chloroform (B151607) has been used as the extraction solvent. nih.gov A general procedure for alkaloid extraction from plant sources, such as that used for Aconitum chasmanthum, involves treating the air-dried and comminuted raw material with a sodium carbonate solution to basify the alkaloids. researchgate.net This is followed by extraction with an organic solvent like chloroform. researchgate.net The resulting chloroform solution, containing the total alkaloids, is then concentrated. Further acid-base treatment can be applied to separate the alkaloids from other plant constituents. For instance, the concentrated chloroform extract is treated with an acid, which protonates the basic alkaloids, making them soluble in the aqueous acid phase. This acidic solution can then be made alkaline again to precipitate the total alkaloids. researchgate.net In one study on A. chasmanthum, this process yielded 2.6 grams of total alkaloids from 200 grams of dry raw material, a yield of 1.3%. researchgate.net

| Plant Material | Solvent System | Pre-treatment |

| Haplophyllum foliosum | Chloroform nih.gov | Not specified in detail, but general alkaloid extraction is implied. |

| Aconitum chasmanthum | Chloroform researchgate.net | Treatment with sodium carbonate solution. researchgate.net |

Following initial solvent extraction, chromatographic techniques are essential for the purification of individual alkaloids from the crude mixture. researchgate.net Column chromatography is a fundamental and widely used method for purifying compounds from plant extracts. researchgate.netopentrons.com In the case of alkaloids isolated from Aconitum chasmanthum, the total alkaloid mixture was subjected to column chromatography on alumina. researchgate.net The separation is achieved by passing the mixture through the column and eluting with a solvent system of increasing polarity, such as a hexane-ether gradient. researchgate.net Different compounds interact with the stationary phase (alumina) to varying degrees, allowing for their separation and collection in different fractions. opentrons.comamericanpharmaceuticalreview.com This method allows for the isolation of specific bases from the complex alkaloid mixture. researchgate.net While High-Performance Liquid Chromatography (HPLC) is also a powerful tool for the analysis and purification of natural products, the initial isolation of this compound from H. foliosum and the separation of alkaloids from A. chasmanthum specifically mention the use of column chromatography. researchgate.netnih.gov

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| Column Chromatography | Alumina researchgate.net | Hexane-Ether researchgate.net | Separation of total alkaloids into individual basic compounds. researchgate.net |

Advanced Structural Elucidation of Haplodimerine

Spectroscopic Techniques for Definitive Structural Determination of Haplodimerine

The definitive structural characterization of this compound was achieved through an integrated approach, employing multiple spectroscopic techniques. This combination of methods allowed for a comprehensive analysis, from determining the basic molecular formula to mapping the complex three-dimensional structure. wikipedia.org The structural puzzle was solved by combining data from NMR, which maps the carbon-hydrogen framework, with Mass Spectrometry, which provides information on molecular weight and fragmentation. uni.luchem960.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules like this compound. It provides detailed information about the local environment of individual atoms (specifically ¹H and ¹³C), allowing chemists to deduce the molecular skeleton and the spatial arrangement of its constituent parts. wikipedia.org The analysis involves both one-dimensional and two-dimensional NMR experiments to build a complete picture of the molecular connectivity and stereochemistry.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Applications

One-dimensional NMR experiments provide the foundational data for structural analysis. The ¹H NMR spectrum for a molecule like this compound reveals the number of distinct proton environments, their integration (relative numbers), and their electronic surroundings through chemical shifts (δ). Furthermore, the splitting patterns (singlets, doublets, etc.) arise from spin-spin coupling, which indicates the number of adjacent protons.

Two-Dimensional NMR (e.g., COSY, HETCOR, NOESY) for Connectivity and Stereochemistry

For a complex dimeric alkaloid such as this compound, which is formed from skimmianine (B1681810) and flindersine (B191242) units connected via a four-membered ring, 2D NMR experiments are essential to establish the full structure. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it served two primary purposes: precisely determining the molecular weight and formula, and providing structural clues based on how the molecule breaks apart. uni.luchem960.com

High-Resolution Mass Spectrometry (HR-LCMS) for Precise Molecular Mass Determination

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) provides an extremely accurate measurement of the mass of a molecule, which allows for the unambiguous determination of its elemental composition. Analysis of this compound using this technique confirmed its molecular formula.

| Attribute | Finding | Source |

|---|---|---|

| Molecular Formula | C₂₈H₂₆N₂O₆ | |

| Experimental Exact Mass (m/z) | 486.1804 | |

| Calculated Exact Mass | 486.1791 |

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, the molecular ion can break down into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint and offers significant insight into the original structure. The structure of this compound, being a dimer of the furoquinoline alkaloid skimmianine and the pyranoquinoline alkaloid flindersine, suggests a predictable fragmentation pathway. nih.gov The analysis would likely reveal fragmentation at the four-membered ring connecting the two units, leading to ions corresponding to the monomeric components or variations thereof. Furthermore, the fragmentation of the skimmianine portion would be expected to follow patterns known for furoquinoline alkaloids, such as the characteristic loss of specific fragments that can help confirm its identity within the larger structure.

Vibrational and Electronic Spectroscopy in Complementary Structural Insights (IR, UV)

Vibrational and electronic spectroscopy offer critical insights into the functional groups and electronic systems present within a molecule. Infrared (IR) spectroscopy probes the vibrational frequencies of bonds, while ultraviolet-visible (UV) spectroscopy provides information about the electronic transitions within conjugated systems.

Infrared (IR) Spectroscopy: This technique is instrumental in identifying the characteristic functional groups within a molecule. Each type of bond (e.g., C=O, N-H, C-O, aromatic C-H) vibrates at a characteristic frequency when it absorbs infrared radiation, resulting in a unique spectral fingerprint. For this compound, IR spectroscopy would be expected to reveal key absorptions corresponding to its complex structure, including bands for carbonyl groups, aromatic rings, ethers, and amine functionalities. However, specific experimental IR absorption data for this compound is not publicly available at this time.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for examining the conjugated systems within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) provides information about the extent and nature of the chromophores. Given the aromatic and heterocyclic rings in this compound, its UV spectrum would be predicted to show characteristic absorptions. Detailed experimental UV-Vis spectral data for this compound, including specific λmax values, are not currently found in the public domain.

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| Infrared (IR) Spectroscopy | Data not publicly available. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Data not publicly available. |

X-ray Crystallography for Three-Dimensional Structure Determination of this compound

For a complex, polycyclic molecule like this compound, single-crystal X-ray analysis would provide unequivocal proof of its structure, confirming the connectivity of the atoms and their spatial orientation. This would be crucial for validating the proposed structure derived from other spectroscopic methods. The process would involve growing a suitable single crystal of this compound, followed by data collection and structure solution.

At present, there are no published reports detailing the single-crystal X-ray crystallographic analysis of this compound. Consequently, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

| Crystallographic Data for this compound | |

| Parameter | Value |

| Crystal System | Data not publicly available. |

| Space Group | Data not publicly available. |

| Unit Cell Dimensions | Data not publicly available. |

Chemical Synthesis Strategies and Analog Development of Haplodimerine

Total Synthesis Approaches to Haplodimerine and its Core Scaffolds

The total synthesis of complex dimeric alkaloids like this compound is a significant undertaking that often involves the development of novel synthetic methodologies. While a completed total synthesis of this compound itself is not extensively documented in publicly accessible literature, strategies employed for closely related monomeric and dimeric indole alkaloids provide a clear roadmap. The general approach focuses on the efficient construction of the monomeric Aspidosperma core, followed by a strategic dimerization.

Key strategies for assembling the core scaffolds include:

Intramolecular Cyclization Reactions: Methods such as intramolecular Diels-Alder reactions, aza-Cope rearrangements, and palladium-catalyzed vinylation processes have been effectively used to forge the characteristic polycyclic systems of Aspidosperma alkaloids. For instance, the synthesis of related alkaloids has utilized an intramolecular Pd-catalyzed α-vinylation to construct a key ring system nih.gov.

Oxidative Coupling: Oxidative phenolic coupling reactions are instrumental in creating key carbon-carbon bonds within the core structure, often setting the stage for subsequent stereocontrolled transformations nih.gov.

Domino Reactions: Biomimetic approaches often inspire domino or cascade reactions, where multiple bonds and rings are formed in a single, efficient step from a relatively simple precursor. This strategy significantly shortens the synthetic route and mimics nature's efficiency wikipedia.orgnih.gov.

The synthesis of these core structures is often designed to produce an advanced intermediate that is primed for a late-stage dimerization event to yield the final dimeric architecture.

Synthetic Methodologies for this compound Analogues and Derivatives

The development of synthetic analogs and derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and identifying compounds with potentially improved biological profiles. Catalytic asymmetric synthesis is a cornerstone of this effort, enabling the creation of enantiomerically pure molecules, which is vital since the biological activity of chiral alkaloids is highly dependent on their absolute configuration udel.edunih.gov. Modern synthetic methodologies allow for the systematic modification of the this compound scaffold.

| Synthetic Approach | Description | Key Features |

| Convergent Synthesis | Monomeric units are synthesized separately and then joined together in a late-stage coupling reaction. | High efficiency; allows for modular synthesis of diverse analogs by varying the monomeric components. |

| Divergent Synthesis | A common core intermediate is synthesized and then subjected to various reactions to produce a library of derivatives. | Rapid access to multiple analogs from a single advanced precursor; ideal for SAR studies. |

| Biomimetic Synthesis | Synthetic routes are designed to mimic the proposed biosynthetic pathway of the natural product. | Often leads to highly efficient and elegant syntheses by leveraging nature's strategies, such as cascade reactions wikipedia.orgnih.gov. |

Dimerization Reactions in this compound Synthesis

The central feature of this compound's structure is the linkage of two monomeric alkaloid units. Therefore, the dimerization reaction is the pivotal step in its synthesis. Biomimetic synthesis approaches, which emulate the proposed biosynthetic pathways, are particularly powerful in this context nih.govrsc.org. In nature, the dimerization of alkaloid monomers is often facilitated by enzymes, typically through an oxidative coupling mechanism beilstein-journals.org.

In the laboratory, this can be replicated using various chemical oxidants. The oxidative dimerization of electron-rich aromatic systems is a well-established method for forming the aryl-aryl bond that often connects the two halves of a dimeric alkaloid beilstein-journals.org.

Key Dimerization Strategies:

Oxidative Coupling: This involves the use of one-electron oxidants to generate radical cations from the monomeric precursors, which then couple to form the dimer.

Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki or Stille coupling can be employed if the monomeric units are appropriately functionalized with halides/boronic esters and organostannanes, respectively.

Acid-Catalyzed Dimerization: In some cases, treatment of a monomeric precursor with acid can induce dimerization through a cationic intermediate.

The table below summarizes common reagents used for oxidative dimerization reactions that are applicable to the synthesis of dimeric natural products.

| Oxidant/Reagent | Reaction Type | Typical Conditions |

| Iron(III) chloride (FeCl₃) | Oxidative Coupling | Aprotic solvent (e.g., CH₂Cl₂) |

| Phenyliodine bis(trifluoroacetate) (PIFA) | Oxidative Coupling | Often with a Lewis acid (e.g., BF₃·OEt₂) |

| Cerium(IV) ammonium nitrate (CAN) | Oxidative Coupling | Acetonitrile/water |

| Silver(I) salts (e.g., Ag₂O, AgNTf₂) | Metal-Mediated Coupling | Organic solvent |

Chemo-Enzymatic and Semi-Synthetic Routes for this compound Modifications

Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the flexibility of traditional organic chemistry to modify complex molecules like this compound nih.gov. This approach is particularly valuable for late-stage functionalization, where the high chemo-, regio-, and stereoselectivity of enzymes can overcome challenges faced by conventional chemical reagents.

Two primary chemo-enzymatic strategies are relevant for this compound modifications:

Late-Stage Functionalization: A chemically synthesized this compound core or a related precursor can be subjected to enzymatic modification. Enzymes such as P450 monooxygenases can introduce hydroxyl groups at specific, often unactivated, C-H bonds. Glycosyltransferases could be used to attach sugar moieties, potentially improving solubility and pharmacokinetic properties.

Enzymatic Generation of Reactive Intermediates: An enzyme can be used to convert a synthetic precursor into a highly reactive intermediate, which then undergoes further chemical transformations. For example, an oxidase could generate an enamine or a dearomatized intermediate that could participate in subsequent cyclization or dimerization reactions nih.gov.

This dual approach allows for the efficient synthesis of a diverse range of derivatives that would be difficult to obtain through purely chemical or biological methods, providing valuable tools for biological and medicinal chemistry studies nih.govmdpi.comrsc.org.

Biosynthetic Pathways and Precursor Incorporation Studies of Haplodimerine

Proposed Biosynthetic Origins of Haplodimerine (e.g., L-Trp Anthranilate L-Ala Pathway)

The biosynthesis of this compound is intrinsically linked to the formation of its two monomeric units: the furoquinoline alkaloid, skimmianine (B1681810), and the pyranoquinoline alkaloid, flindersine (B191242). researchgate.net The core precursor for both of these structures, and indeed for a vast array of quinoline (B57606) alkaloids in the Rutaceae family, is anthranilic acid. researchgate.netnih.gov

The proposed biosynthetic pathway begins with the shikimate pathway, a major metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. A key intermediate of this pathway, chorismate, stands at a critical metabolic branch point. One branch leads to the formation of L-tryptophan, while another directs chorismate towards the synthesis of anthranilate. hhu.deumich.edu Anthranilate synthase is the enzyme that catalyzes this conversion. hhu.de This shared origin establishes a clear biochemical link between L-tryptophan biosynthesis and the formation of the quinoline alkaloid skeleton. researchgate.net

Precursor-directed biosynthesis studies have shown that feeding halogenated analogues of anthranilic acid to cultures of Stigmatella erecta can lead to the production of halogenated versions of related alkaloids, confirming the role of anthranilate as a key building block that can be intercepted and modified by the biosynthetic machinery. nih.gov

Enzymatic Mechanisms Involved in this compound Formation

The final and defining step in the biosynthesis of this compound is the dimerization of its monomeric precursors, skimmianine and flindersine. Structural analysis has revealed that this compound is formed through the connection of these two molecules via a four-membered ring. researchgate.net This structure arises from a [2+2] cycloaddition reaction between the electron-rich double bond of the furan (B31954) ring in skimmianine and the double bond of the dimethylpyran ring in flindersine. researchgate.netchemistry-chemists.com

While the chemical nature of this transformation points towards a cycloaddition, the specific enzymatic machinery responsible for catalyzing this reaction in vivo has yet to be fully characterized. Such reactions can occur photochemically in vitro, but in the controlled environment of a plant cell, it is highly probable that one or more enzymes mediate this step to ensure stereospecificity and efficiency. researchgate.net Enzymatic catalysis in the formation of complex natural products is crucial for overcoming high activation barriers and controlling the precise three-dimensional arrangement of the final molecule. researchgate.netmit.edunih.gov

The enzymes involved would likely be highly specialized, capable of binding both skimmianine and flindersine in the correct orientation to facilitate the cycloaddition. The biosynthesis of many alkaloids involves enzymes such as synthases, oxidases, and transferases. It is conceivable that a specific "this compound synthase" exists, although it has not been isolated or characterized. The study of enzymes involved in complex cyclizations, such as those in terpenoid or polyketide biosynthesis, provides models for how such a reaction might be catalyzed, often involving the precise positioning of substrates within an active site to facilitate a concerted or stepwise reaction.

Relationship to Biosynthesis of Constituent Monomers (Skimmianine and Flindersine)

The biosynthesis of this compound is entirely dependent on the pre-existence of its constituent monomers. Therefore, understanding the individual biosynthetic pathways of skimmianine and flindersine is fundamental.

Skimmianine Biosynthesis: The biosynthesis of skimmianine, a furoquinoline alkaloid, is well-investigated. researchgate.net It begins with anthranilic acid, which is converted to 4-hydroxy-2-quinolone. nih.gov This intermediate is then prenylated at the C-3 position with dimethylallyl diphosphate (B83284) (DMAPP), a product of the mevalonate (B85504) or MEP/DOXP pathway. The resulting intermediate undergoes cyclization of the dimethylallyl side chain to form a new heterocyclic five-membered ring, leading to an intermediate known as platydesmine. An oxidative cleavage reaction then removes an isopropyl group to form dictamnine (B190991). Finally, a series of hydroxylation and methoxylation reactions on the quinoline ring of dictamnine yields skimmianine (4,7,8-trimethoxyfuro[2,3-b]quinoline). researchgate.net

Flindersine Biosynthesis: The biosynthesis of flindersine (2,2-dimethyl-2H-pyrano[3,2-c]quinolin-5-one) also originates from anthranilic acid via the 4-hydroxy-2(1H)-quinolone intermediate. researchgate.net The pathway to flindersine involves the introduction of a dimethylallyl group, similar to skimmianine, but the subsequent cyclization forms a six-membered pyran ring instead of a five-membered furan ring. The synthesis can proceed through the reaction of 4-hydroxyquinolin-2(1H)-one with 3,3-dimethylacrylic acid or its derivatives, followed by cyclization and dehydrogenation to form the pyran ring fused to the quinoline core.

The plant must therefore possess two divergent biosynthetic branches originating from the common 4-hydroxy-2-quinolone precursor to produce both skimmianine and flindersine. The co-occurrence of these two distinct monomers within the same plant tissue, such as in Haplophyllum foliosum, provides the necessary substrates for the final dimerization step to produce this compound. mdpi.comsemanticscholar.org

Preclinical Biological Activities and Molecular Mechanisms of Haplodimerine

In Vitro and Ex Vivo Pharmacological Activities

Haplodimerine, a dimeric quinoline (B57606) alkaloid primarily isolated from plants of the Haplophyllum genus, such as Haplophyllum foliosum, has been the subject of phytochemical and biological investigations. researchgate.netnih.govsemanticscholar.org The pharmacological activities of this compound, often studied within the context of the plant extracts from which it is derived, demonstrate a range of effects against various pathogens and cell lines.

Antifungal Activities of this compound and Plant Extracts Containing It

Plant extracts containing this compound have shown notable antifungal properties. Extracts from various Haplophyllum species are reported to possess antifungal activity against a spectrum of fungi, including Aspergillus species. researchgate.net The essential oil from Haplophyllum has demonstrated a germicidal effect against microorganisms like Candida spp., Alternaria alternata, Curvularia lunata, and Fusarium oxysporum. nih.govsemanticscholar.org Similarly, the oil from Haplophyllum tuberculatum exhibits antifungal action against the growth of C. lunata and F. oxysporum. mdpi.com

In a specific study, a methanolic extract from the rhizomes of Aconitum chasmanthum, identified to contain this compound through High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS), displayed significant inhibitory action against several fungal strains. nih.govresearchgate.net The extract showed promising inhibition against Aspergillus niger, Aspergillus flavus, and Penicillium notatum. researchgate.net The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance to prevent visible growth, were determined for the methanolic extract. nih.govresearchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Aconitum chasmanthum Methanolic Extract Containing this compound Against Fungal Strains

| Fungal Strain | MIC Value (μg/mL) |

|---|---|

| Penicillium notatum | 190 |

| Aspergillus flavus | 200 |

| Aspergillus niger | 230 |

Data sourced from studies on Aconitum chasmanthum methanolic extracts. nih.govresearchgate.net

Cytotoxic Activities in Cancer Cell Lines (Contextualized through structurally related quinolinone alkaloids)

While direct studies on the cytotoxicity of isolated this compound are limited, the anticancer potential of extracts containing this alkaloid and structurally related compounds has been documented. The cytotoxic effects of extracts from the Haplophyllum genus are often credited to their rich alkaloid content. mdpi.com For instance, an ethanolic extract of H. suaveolens was found to have high cytotoxic activity against several human cancer cell lines. mdpi.com

The cytotoxic effects of various Haplophyllum extracts have been observed against a diverse panel of cancer cell lines, as detailed in the table below.

Table 2: Cytotoxic Activity of Haplophyllum Extracts Against Various Cancer Cell Lines

| Plant Species | Cancer Cell Line | IC₅₀ (μg/mL) |

|---|---|---|

| H. suaveolens | LNCap-FGC-10 | < 7.81 |

| H. suaveolens | 5637 (Bladder) | 23.3 |

| H. suaveolens | RAMOS (Burkitt's lymphoma) | 25.3 |

| H. suaveolens | U937 (Histiocytic lymphoma) | 29.3 |

| H. suaveolens | RPMI-8866 (B-cell) | 31.8 |

| H. suaveolens | MCF-7 (Breast) | 57.2 |

| H. canalicatum | HepG-2, MCF-7, MDBK, WEHI, A-549 | > 50 |

Data sourced from a review on the Haplophyllum genus. mdpi.com

Research into other quinolinone alkaloids isolated from Haplophyllum, such as atanine, skimmianine (B1681810), flindersine (B191242), and perfamine, has also shown positive results for cytotoxicity against cell lines including HepG-2, MCF, KG-1a, RAJI, and JURKAT. mdpi.com Furthermore, dimeric quinolone alkaloids from other plant genera, like Zanthoxylum rhetsa, have demonstrated weak cytotoxic activity against human stomach-cancer cell lines. nih.gov The quinoline scaffold is present in many agents with pharmaceutical interest and is known to exhibit cytotoxic activity against various cancer cells, including those of the breast, lung, liver, and lymphomas. researchgate.net

Other Antimicrobial and Antiviral Effects

Beyond antifungal action, extracts containing this compound and related alkaloids exhibit broader antimicrobial and potential antiviral properties. nih.govmdpi.com Extracts from Haplophyllum species are noted for their antimicrobial effects. researchgate.netsemanticscholar.org For example, Haplophyllum pedicellatum has demonstrated antimicrobial activity against Pseudomonas aeruginosa. mdpi.com The essential oil from H. suaveolens showed moderate activity against Gram-positive bacteria and a stronger effect against Gram-negative bacteria. researchgate.net The oil of H. tuberculatum was observed to have a slight antimicrobial effect on the growth of Escherichia coli, Salmonella choleraesuis, and Bacillus subtilis. mdpi.com

Regarding antiviral effects, direct evidence for this compound is not prominent. However, an extract of Haplophyllum tuberculatum was found to inhibit the tobacco mosaic virus (TMV), suggesting that compounds within the plant may possess antiviral capabilities. mdpi.com

Molecular Targets and Cellular Pathways of this compound

The mechanisms through which this compound exerts its biological effects involve interactions with specific cellular components and the modulation of key pathways, particularly those related to apoptosis.

Interaction with Specific Receptors or Enzymes within Cellular Pathways

Natural compounds containing a coumarin (B35378) or alkaloid nucleus are recognized for their capacity to interact with a variety of enzymes and receptors in living organisms. researchgate.net Database analyses suggest potential molecular targets for this compound. One such analysis links this compound to Toll-like receptor 7 (TLR7), a key component of the innate immune system that recognizes viral single-stranded RNA and activates an inflammatory response. bmj.com Another database indicates a potential interaction between this compound and several caspases, which are critical enzymes in the apoptosis pathway. genome.jp

Induction of Apoptosis Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The potential interaction of this compound with specific caspases points toward a role in modulating apoptosis. genome.jp Database information suggests this compound may interact with initiator caspases (caspase 2, 8, 9) and an executioner caspase (caspase 3). genome.jp Caspases are a family of cysteine peptidases that play a central role in the execution phase of apoptosis. The activation of these enzymes leads to the cleavage of specific cellular substrates, ultimately resulting in the dismantling of the cell.

While direct mechanistic studies on this compound are emerging, research on other alkaloids provides context. For instance, the alkaloid Hapalindole H was found to induce apoptosis through the intrinsic mitochondrial pathway in prostate cancer cells. nih.gov Furthermore, an extract of Tamarix articulata, which contains this compound, has been shown to prevent p53-dependent apoptosis in liver cells. nih.gov These findings suggest that the induction of apoptosis via interaction with key enzymes like caspases is a plausible mechanism for the observed cytotoxic activities of this compound and related alkaloids.

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 442449 |

| Atanine | 73574 |

| Skimmianine | 10815 |

| Flindersine | 72412 |

| Perfamine | 6441619 |

| Iso-oligophyline | 15589139 |

| 7-isopentenyloxy-γ-fagarine | 10214902 |

| Hapalindole H | 44565651 |

| Marmelide | 10222959 |

| TLR7 | Not Applicable |

| Caspase 2 | Not Applicable |

| Caspase 3 | Not Applicable |

| Caspase 8 | Not Applicable |

Structure Activity Relationship Sar Studies of Haplodimerine and Its Derivatives

Systematic Chemical Modifications of Haplodimerine for Bioactivity Modulation

Systematic chemical modification of natural products is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. While specific studies on the systematic modification of this compound are limited, the principles of bioactivity modulation can be understood by examining its constituent parts and related alkaloids.

Inferred SAR from Skimmianine (B1681810) and Flindersine (B191242):

Skimmianine Derivatives: Skimmianine, a furoquinoline alkaloid, is known to possess various biological activities, including acetylcholinesterase inhibition. nih.govresearchgate.net SAR studies on related furoquinoline alkaloids indicate that substitutions on the quinoline (B57606) ring system significantly influence their biological effects. For instance, the presence and position of methoxy (B1213986) groups are crucial for activity. researchgate.netnih.gov Modifications at the C-7 position of the quinoline core, for example, have been shown to modulate acetylcholinesterase inhibitory activity. researchgate.net

Flindersine Analogues: Flindersine and its derivatives have been investigated for activities such as prostaglandin (B15479496) E2 inhibition and anthelmintic effects. researchgate.netmdpi.com The synthesis of flindersine analogues has allowed for the exploration of how structural changes impact these biological activities. clockss.orgscispace.com

Hypothetical Modifications of this compound:

Based on the SAR of its components, hypothetical modifications to the this compound scaffold could include:

Alteration of the methoxy groups on the skimmianine portion.

Modification of the dimethylpyran ring of the flindersine unit.

Changes to the linkage between the two monomeric units.

Computational Approaches and Molecular Modeling in SAR Analysis

In the absence of extensive empirical data, computational methods serve as powerful tools to predict the bioactivity and guide the synthesis of novel derivatives. nih.gov Molecular modeling techniques can elucidate the structural determinants of activity for complex molecules like this compound.

Molecular Docking Studies:

Molecular docking simulations can predict the binding orientation and affinity of a ligand to a specific protein target. nih.govnih.govmdpi.commdpi.com For this compound, this would involve:

Identifying potential protein targets based on the known activities of its constituent alkaloids (e.g., acetylcholinesterase for the skimmianine part).

Docking the 3D structure of this compound and its hypothetical derivatives into the active site of the target protein.

Analyzing the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and docking scores to predict which derivatives are likely to be more potent.

These in silico experiments can prioritize which derivatives to synthesize and test, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR):

3D-QSAR studies establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. pharmacophorejournal.com For this compound, a 3D-QSAR model could be developed once a set of derivatives with corresponding biological data becomes available. This model would help in understanding which steric and electronic fields around the molecule are important for its activity.

Pharmacophore Elucidation for this compound Bioactivity

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. medsci.orgunivie.ac.atnih.gov

Ligand-Based and Structure-Based Pharmacophore Modeling:

Ligand-Based Approach: If a set of active this compound analogues were identified, their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) could be mapped to generate a pharmacophore model. researchgate.net

Structure-Based Approach: If a crystal structure of this compound bound to a protein target was available, the key interaction points could be directly translated into a pharmacophore model. mdpi.commedsci.org

This pharmacophore model would represent the essential three-dimensional arrangement of functional groups required for bioactivity. It could then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with potentially similar biological activity, a process known as virtual screening. medsci.org

Future Directions in Haplodimerine Research

Advanced Spectroscopic and Analytical Techniques for Metabolomics Profiling

The complete characterization of Haplodimerine within its natural source is crucial for understanding its biosynthesis and ecological role. Untargeted metabolomics, which aims to capture a comprehensive profile of all small molecules in a biological sample, is essential for this purpose. nih.govresearchgate.net Future research should move beyond simple isolation and employ a suite of advanced analytical tools to profile the metabolome of Haplophyllum species.

The analysis of complex plant extracts presents a significant challenge due to the vast diversity of chemical structures and the low abundance of many bioactive compounds. researchgate.net No single analytical method can profile all metabolites at once; therefore, a combinatorial approach using hyphenated techniques is necessary for a comprehensive analysis. nih.gov

Advanced analytical platforms that will be instrumental in future this compound research include:

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a cornerstone technique for analyzing natural products. oregonstate.eduuva.es Modern HPLC-MS instruments, particularly those with high-resolution mass spectrometry (HR-MS) and tandem MS (MS/MS) capabilities, allow for the sensitive detection and tentative identification of dozens or even hundreds of metabolites in a single run. nih.govnih.gov This method can provide the molecular mass and empirical formula for this compound and its co-occurring metabolites, while MS/MS fragmentation patterns offer clues for structural elucidation of unknown compounds. oregonstate.edu

Gas Chromatography-Mass Spectrometry (GC-MS): While often used for volatile compounds, GC-MS can be applied to the analysis of derivatized alkaloids and other less volatile metabolites, providing complementary information to HPLC-MS. uva.esresearchgate.net Advanced platforms like GC-Time of Flight/MS (GC-TOF/MS) and multi-dimensional GC (GCxGC-MS) can resolve highly complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of novel compounds. researchgate.netfrontiersin.org Its high reproducibility makes it ideal for metabolomics. Techniques such as Statistical Total Correlation Spectroscopy (STOCSY) can help identify structurally related molecules within a complex mixture. researchgate.net The hyphenation of LC-MS with NMR (LC-MS/SPE-NMR) allows for the direct structural analysis of compounds separated from the extract, which is invaluable for identifying novel analogues of this compound. universiteitleiden.nl

Imaging Mass Spectrometry (IMS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS allow for the direct visualization of the spatial distribution of metabolites within plant tissues. nih.govuniversiteitleiden.nlnih.gov This could be used to pinpoint exactly where this compound is stored in the Haplophyllum plant, providing insights into its physiological function and biosynthesis without complex sample preparation. universiteitleiden.nlnih.gov

By integrating data from these advanced techniques using sophisticated bioinformatics tools, researchers can create a detailed metabolomic map of Haplophyllum foliosum. researchgate.net This will not only confirm the presence of known alkaloids like foliosidine, skimmianine (B1681810), and folimine but also potentially uncover new, structurally related dimeric alkaloids, providing a richer context for this compound's existence. semanticscholar.org

Table 1: Advanced Analytical Techniques for this compound Metabolomics

| Technique | Application in this compound Research | Key Advantages |

|---|---|---|

| HPLC-MS/MS | Comprehensive profiling and quantification of alkaloids and other metabolites in plant extracts. oregonstate.edu | High sensitivity, provides molecular weight and structural clues (fragmentation). nih.govoregonstate.edu |

| GC-MS | Analysis of volatile and semi-volatile compounds; complementary to HPLC-MS for a broader metabolic picture. uva.es | Excellent separation for certain compound classes. nih.gov |

| LC-NMR | Unambiguous structure elucidation of novel or minor compounds isolated from the extract. universiteitleiden.nl | Provides detailed structural information for definitive identification. researchgate.netfrontiersin.org |

| MALDI-IMS | Mapping the spatial distribution of this compound and related metabolites directly in plant tissues. nih.gov | Visualizes compound localization, offering insights into biological function. nih.govuniversiteitleiden.nl |

Elucidation of Broader Biological Activities and Targets

The pharmacological potential of this compound remains largely unexplored. The genus Haplophyllum is known to produce a wide array of bioactive compounds, including alkaloids and coumarins, which exhibit cytotoxic, antiviral, antifungal, and antimicrobial properties. semanticscholar.orgnih.govresearchgate.net This suggests that this compound itself may possess significant biological activities that warrant investigation.

Future research should focus on systematic screening of this compound against a wide range of biological targets. One study has already associated this compound with the activation of Toll-like receptor 7 (TLR7) and the subsequent inflammatory response, a pathway crucial in innate immunity. bmj.com This initial finding provides a strong rationale for more in-depth immunological studies.

Key research directions for exploring this compound's bioactivity include:

Anticancer and Cytotoxic Screening: Many quinoline (B57606) alkaloids exhibit potent anticancer activity. This compound should be tested against a diverse panel of human cancer cell lines to identify potential cytotoxic effects.

Antimicrobial and Antiviral Assays: Given the documented antimicrobial properties of extracts from the Haplophyllum genus, this compound should be evaluated for its efficacy against various pathogenic bacteria, fungi, and viruses. nih.gov

Neuropharmacological Evaluation: Alkaloids frequently interact with the central nervous system. Studies could investigate this compound's potential effects on neurotransmitter receptors, enzymes like acetylcholinesterase (AChE), and its potential role in neuroprotection or neuroinflammation.

Anti-inflammatory Activity: The link to TLR7 activation suggests a role in inflammation. bmj.com Further studies should explore its effect on inflammatory pathways, such as the production of cytokines and the activation of NF-kappa-B, to determine if its effects are pro-inflammatory or anti-inflammatory in different contexts.

Target Deconvolution: Should any significant bioactivity be discovered, the next critical step is to identify the specific molecular target(s). Modern chemical proteomics and computational approaches, such as molecular docking, can be employed to predict and validate the proteins that this compound interacts with to exert its biological effect. nih.gov

A thorough investigation into these areas could reveal novel therapeutic applications for this compound, transforming it from a chemical curiosity into a valuable lead compound for drug development.

Green Chemistry Approaches in this compound Isolation and Synthesis

Traditional methods for isolating and synthesizing natural products often rely on large volumes of toxic organic solvents and energy-intensive steps, posing significant environmental concerns. hilarispublisher.com The principles of green chemistry offer a framework for developing more sustainable and efficient processes for producing this compound. hilarispublisher.com Future research should prioritize the integration of these principles into both its extraction from natural sources and its potential laboratory synthesis.

Green Extraction Techniques: The goal of green extraction is to reduce energy consumption, use alternative and safer solvents, and produce a high-quality, contaminant-free extract. nih.gov Instead of conventional solvent extraction with chloroform (B151607) or methanol, which have been used for Haplophyllum alkaloids, future work should explore: semanticscholar.org

Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent is a green alternative that is non-toxic, non-flammable, and easily removed from the final product. rsc.orgmdpi.com SFE is particularly suitable for natural product extraction and can be fine-tuned to selectively extract specific classes of compounds.

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques use ultrasonic waves or microwaves to accelerate the extraction process, significantly reducing extraction time and solvent consumption. mdpi.comchemmethod.com

Green Solvents: The use of environmentally benign solvents should be prioritized. This includes bio-based solvents like ethanol, as well as novel solvent systems like deep eutectic solvents (DES) and ionic liquids, which are non-volatile and can be designed for high selectivity. hilarispublisher.comchemmethod.com

Green Synthesis Approaches: While a total synthesis for this compound has not been established, future synthetic routes should be designed with green principles in mind. This involves maximizing atom economy and minimizing waste. Key approaches include:

Biocatalysis and Chemoenzymatic Synthesis: Utilizing enzymes as catalysts offers significant advantages, including high selectivity, mild reaction conditions (often in water), and biodegradability. nih.gov Enzymes could be used to perform key steps in a synthetic pathway to this compound, reducing the need for toxic reagents and protecting groups. nih.gov

Flow Chemistry: Performing reactions in continuous flow systems, rather than in batch reactors, can improve safety, efficiency, and scalability. A multi-step synthesis of the alkaloid (±)-oxomaritidine has been accomplished using a continuous flow sequence, demonstrating the potential of this technology for complex natural product synthesis. pnas.org

Catalytic C-H Activation: Developing synthetic routes that directly functionalize C-H bonds avoids pre-functionalization steps, making the synthesis more efficient. pnas.org This strategy has been used to synthesize other alkaloids directly. pnas.org

By adopting these green chemistry strategies, the future study and production of this compound can be conducted in an environmentally responsible and sustainable manner. hilarispublisher.comrsc.org

Q & A

Q. Key Resources for Reproducibility :

- Experimental protocols : Follow Beilstein Journal’s guidelines for detailed methodology .

- Data reporting : Use NIH’s preclinical checklist for animal/cell-based studies .

- Ethical compliance : Adhere to Helsinki Declaration standards for human-derived samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.